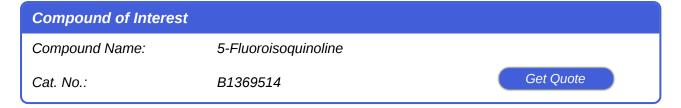


Patents in 5-Fluoroisoquinoline Synthesis and Application: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the patented synthesis and applications of **5-fluoroisoquinoline** and its derivatives. The information is compiled from a comprehensive review of relevant patents and scientific literature, focusing on experimental protocols, quantitative biological data, and the signaling pathways implicated in their therapeutic use.

Core Synthesis and Derivatization of 5-Fluoroisoquinoline

The patent literature reveals a multi-step approach to the synthesis of **5-fluoroisoquinoline** and its key derivatives, notably 4-fluoroisoquinoline-5-sulfonyl chloride, a crucial intermediate in the development of various therapeutic agents.

Experimental Protocols

1. Synthesis of 4-Fluoroisoquinoline

This process, detailed in patent JP6755775B2, outlines the synthesis starting from 1-hydroxyisoquinoline.

• Step 1: Fluorination of 1-Hydroxyisoquinoline: 1-Hydroxyisoquinoline is treated with a fluorinating agent in a suitable solvent system (e.g., acetonitrile containing methanol) to yield a mixture of fluorinated dihydroisoquinoline isomers.



- Step 2: Acid-catalyzed Dehydration/Demethoxylation: The mixture of isomers is then treated with an acid (e.g., hydrochloric acid in ethyl acetate) to facilitate dehydration or demethoxylation, resulting in the formation of 4-fluoro-1-hydroxyisoquinoline.
- Step 3: Chlorination of 4-Fluoro-1-hydroxyisoquinoline: The hydroxyl group at the 1-position is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride, yielding 1-chloro-4-fluoroisoquinoline.
- Step 4: Reductive Dechlorination: The final step involves the selective removal of the chlorine atom at the 1-position through catalytic hydrogenation (e.g., using 10% Pd/C and a hydrogen source like ammonium formate or hydrogen gas) to afford the target compound, 4-fluoroisoquinoline[1].
- 2. Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

Patents US7872136B2 and JP5066443B2 describe a "one-pot" synthesis method for this important intermediate, starting from 4-fluoroisoquinoline.[2][3]

- Step 1: Sulfonation: 4-Fluoroisoquinoline is reacted with sulfuric anhydride, with or without the presence of sulfuric acid, to produce 4-fluoroisoquinoline-5-sulfonic acid.
- Step 2: Halogenation: The resulting sulfonic acid is then treated with a halogenating agent, such as thionyl chloride or phosphorus oxychloride, to yield 4-fluoroisoquinoline-5-sulfonyl chloride.[2][3] The product can be isolated as its hydrochloride salt to facilitate purification.[3]

A previously patented method involved a more complex, five-step synthesis starting from 4-fluoroisoquinoline, which included nitration, reduction, separation of isomers, diazotization, and a Sandmeyer reaction to introduce the sulfonyl chloride group.[2] The newer "one-pot" method offers a more efficient and cost-effective route.[2]

Therapeutic Applications and Biological Activity

Derivatives of **5-fluoroisoquinoline** have been patented for their potential as inhibitors of several key protein kinases, indicating their promise in treating a range of diseases, from cardiovascular disorders to cancer.

Quantitative Biological Data



The following table summarizes the available quantitative data for representative **5-fluoroisoquinoline** derivatives and related compounds from the patent literature and associated scientific publications.

Compound/Derivati ve Class	Target Kinase	IC50/Ki Value	Patent/Source
(S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)	Rho-kinase	Ki = 1.6 nM	[3]
(S)-4-fluoro-5-(2- methyl-1,4-diazepan- 1- ylsulfonyl)isoquinoline	Rho-kinase	Not explicitly stated, but noted to have dramatically improved pharmacological action over Fasudil.	[4]
Fluoroisoquinoline substituted thiazole compounds	Protein Kinase B (PKB)	Not explicitly quantified in the patent. Described as potent inhibitors.	[5]
Various quinoline/isoquinoline derivatives	VEGFR-2	IC50 values for related, non-fluoroisoquinoline inhibitors are in the nanomolar to low micromolar range.	[5][6]

Signaling Pathways

1. Rho-kinase (ROCK) Signaling Pathway

5-Fluoroisoquinoline derivatives, particularly those with a sulfonyl group at the 5-position, have been developed as potent inhibitors of Rho-kinase. The Rho-kinase signaling pathway plays a crucial role in regulating cellular contraction, motility, and proliferation. Its inhibition is a



therapeutic strategy for conditions such as hypertension, glaucoma, and cerebrovascular spasms.

Caption: Inhibition of the Rho-Kinase signaling pathway by **5-fluoroisoquinoline** derivatives.

2. Protein Kinase B (PKB/Akt) Signaling Pathway

Fluoroisoquinoline substituted thiazole compounds have been patented as inhibitors of Protein Kinase B (PKB), also known as Akt.[5] The PKB/Akt pathway is a central node in cell signaling, governing cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development.

Caption: Inhibition of the PKB/Akt signaling pathway by fluoroisoquinoline thiazole derivatives.

3. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

While direct patents for **5-fluoroisoquinoline** derivatives as VEGFR inhibitors are less explicit, the broader class of quinoline and isoquinoline derivatives are well-established as inhibitors of VEGFR. This pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR signaling pathway by **5-fluoroisoquinoline** derivatives.

Conclusion

The patent landscape for **5-fluoroisoquinoline** and its derivatives highlights a field of active research and development. Efficient synthetic routes have been established for key intermediates, paving the way for the creation of a diverse range of compounds. The primary therapeutic applications appear to be centered on the inhibition of protein kinases, with promising implications for the treatment of cardiovascular diseases, cancer, and neurological disorders. Further research is warranted to fully elucidate the therapeutic potential and to develop more extensive quantitative structure-activity relationships for this class of compounds.

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